molecular formula C14H14O5 B3029524 Qianhucoumarin G CAS No. 68692-61-5

Qianhucoumarin G

Cat. No. B3029524
CAS RN: 68692-61-5
M. Wt: 262.26 g/mol
InChI Key: FVFQELHSZVFPDZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Qianhucoumarin G, as with other similar compounds, is not detailed in the provided papers. However, the isolation process typically involves extraction from the plant's root, followed by purification techniques such as high-performance liquid chromatography (HPLC) . The structure of Qianhucoumarin G was elucidated using spectral analysis and chemical evidence, and its absolute configurations were established by chemical correlation with known compounds .

Molecular Structure Analysis

Qianhucoumarin G has been structurally characterized as 3′(S)-acetoxy-tigloyloxy-3′,4′-dihydroseselin. This structure indicates that it is an angular-type dihydropyranocoumarin with specific functional groups attached to the dihydropyran ring, which are likely responsible for its biological activity .

Chemical Reactions Analysis

The specific chemical reactions involving Qianhucoumarin G have not been detailed in the provided papers. However, coumarins, in general, are known to participate in various biological reactions, particularly those related to their potential therapeutic effects. For instance, some coumarins have been shown to exhibit relaxant effects on isolated rabbit tracheas and pulmonary arteries, suggesting a mechanism of action involving calcium antagonism or inhibition of contraction induced by certain stimuli .

Physical and Chemical Properties Analysis

The physical and chemical properties of Qianhucoumarin G are not explicitly described in the provided papers. However, the general properties of coumarins can be inferred, such as their ability to absorb UV light, which allows for their quantification using UV spectrometry . The coumarin content in Qian-Hu varies depending on the part of the plant and its growth stage, with a decrease in coumarin content observed after the plant bolts .

Scientific Research Applications

Identification and Structural Elucidation

  • Qianhucoumarin I Isolation : A study identified a new angular dihydropyranocoumarin, qianhucoumarin I, isolated from Peucedanum praeruptorum. The structure was determined as 3′(S)-acetoxy-tigloyloxy-3′, 4′-dihydroseselin, and its absolute configurations were established through chemical correlation (Kong, Min, Li, & Pei, 1996).
  • Coumarins from Peucedanum praeruptorum : Another study isolated qianhucoumarin H and other coumarins from Peucedanum praeruptorum. Spectral analysis helped in elucidating the structure of qianhucoumarin H as 3′(S)-angeloyloxy-4′(R)-isovaleryloxy-3′,4′-dihydroseselin (Kong, Li, Min, Li, & Zhu, 1996).

Phytochemistry and Metabolite Profiling

  • Tissue-Specific Metabolite Profiling : Research comparing properties of Ci Qianhu and Xiong Qianhu roots (Qianhu) revealed that the area of secondary xylem increased after bolting, but the coumarin variant and content decreased in the secondary xylem. This study contributes to understanding the quality variations of Qianhu, including coumarins like qianhucoumarin (Chen et al., 2019).

Pharmacological and Ethnopharmacological Aspects

  • Relaxant Effects of Pyranocoumarin Compounds : A study investigated the relaxant effects of pyranocoumarin compounds, including qianhucoumarins, from Bai-Hua Qian-Hu on rabbit tracheas and pulmonary arteries. The study suggests potential pharmacological applications for respiratory diseases and pulmonary hypertension (Zhao et al., 1999).

Analytical Methods for Compound Characterization

  • Separation and Identification : Research involving high-speed counter-current chromatography and preparative high-performance liquid chromatography helped isolate minor coumarins like qianhucoumarin J from Peucedanum praeruptorum. These methods are critical for compound separation and structural analysis (Hou, Luo, Wang, & Kong, 2010).

Future Directions

The plant from which Qianhucoumarin G is derived, Kitagawia praeruptora, has been found to possess a wide range of pharmacological effects . It is recommended to focus on the development of new drugs that leverage the active ingredients of K. praeruptora and explore its potential for new clinical applications and holistic utilization .

properties

IUPAC Name

(2R)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFQELHSZVFPDZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Qianhucoumarin G

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Qianhucoumarin G
Reactant of Route 2
Qianhucoumarin G
Reactant of Route 3
Qianhucoumarin G
Reactant of Route 4
Qianhucoumarin G
Reactant of Route 5
Qianhucoumarin G
Reactant of Route 6
Qianhucoumarin G

Citations

For This Compound
9
Citations
Y Song, Q Song, Y Liu, J Li, JB Wan, Y Wang… - Analytica chimica …, 2017 - Elsevier
… qianhucoumarin G for instance, m/z 175.03 [M+H–C 3 H 8 O–H 2 O] + was observed as the … qianhucoumarin G rather than cis/trans-khellactone. Furthermore, OCE of qianhucoumarin G …
Number of citations: 46 www.sciencedirect.com
X Xu, T Li, J Jia, H Tang, J Li, Y Zhao… - Se pu= Chinese Journal …, 2021 - europepmc.org
中药毛前胡为伞形科植物短片藁本 Ligusticum brachylobum Franch. 的干燥根, 主要用于治疗风热咳嗽痰多, 痰热喘满, 咯痰黄稠等证, 富含香豆素类化学成分, 含有多组对映异构体和非对映异…
Number of citations: 2 europepmc.org
L Santana, E Uriarte, F Roleira… - Current medicinal …, 2004 - ingentaconnect.com
The scope of this review encompasses the importance of furocoumarins and the most important developments in this field that have been made in recent years, with particular emphasis …
Number of citations: 222 www.ingentaconnect.com
H Wagner, R Bauer, D Melchart, PG Xiao… - … Fingerprint Analysis of …, 2015 - Springer
of the drug: Irregular cylindrical, conical or fusiform, slightly twisted, the lower part frequently branched, 3–15 cm long, 1–2 cm in diameter. Externally blackish-brown or greyish-yellow, …
Number of citations: 0 link.springer.com
A Acanthaganglioside, B Acanthaganglioside… - Fortschritte der Chemie …, 1997 - Springer
… A 22, 104 Qianhucournarin B 23, 104 Qianhucoumarin C 22, 104 Qianhucournarin D 23, 104 Qianhucournarin E 26, 104 Qianhucoumarin F 14, 104 Qianhucoumarin G 46, 104 …
Number of citations: 2 link.springer.com
NOP Coumarins - … der Chemie organischer Naturstoffe Progress in the …, 1997 - Springer
… C(92) Ostruthin(357) Qianhucoumarin D(100) OxacJausarin(255) Qianhucoumarin E(112) Oxanordentatin(167) Qianhucoumarin F(54) Oxypeucedanin(381) Qianhucoumarin G(208) …
Number of citations: 2 link.springer.com
XU Xia, LI Ting, JIA Jinru, T Huiting, LI Jun… - Chinese Journal of …, 2021 - ncbi.nlm.nih.gov
中药毛前胡为伞形科植物短片藁本Ligusticum brachylobum Franch. 的干燥根, 主要用于治疗风热咳嗽痰多、 痰热喘满、 咯痰黄稠等证, 富含香豆素类化学成分, 含有多组对映异构体和非对映异…
Number of citations: 2 www.ncbi.nlm.nih.gov
E Fattorusso, RJ Highet, DL Klayman, A Mangoni… - 2012 - books.google.com
The volumes of this classic series, now referred to simply as" Zechmeister” after its founder, L. Zechmeister, have appeared under the Springer Imprint ever since the series’ …
Number of citations: 0 books.google.com
E Fattorusso, RJ Highet, DL Klayman, A Mangoni… - 1997 - Springer
This review of plant coumarins discovered between 1989 and early 1996 has been compiled on the premise that the reader has access to the two previous reviews in this series by the …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.